molecular formula C11H15NO2S B14330345 Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]- CAS No. 109585-25-3

Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-

Cat. No.: B14330345
CAS No.: 109585-25-3
M. Wt: 225.31 g/mol
InChI Key: VRKMFLDBTKEGJD-UHFFFAOYSA-N
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Description

Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a thioether group, which is further substituted with a nitromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Concentrated nitric acid, sulfuric acid, halogens, Lewis acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfo, and halo derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]- is unique due to the presence of both a nitro group and a thioether group, which impart distinct chemical and biological properties

Properties

CAS No.

109585-25-3

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

(2-methyl-1-nitrobutan-2-yl)sulfanylbenzene

InChI

InChI=1S/C11H15NO2S/c1-3-11(2,9-12(13)14)15-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

VRKMFLDBTKEGJD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C[N+](=O)[O-])SC1=CC=CC=C1

Origin of Product

United States

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